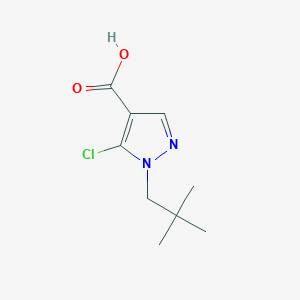
3-(3-amino-1H-pyrazol-1-yl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-amino-1H-pyrazol-1-yl)oxolan-2-one is a heterocyclic compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . This compound features a pyrazole ring fused with an oxolan-2-one ring, making it a unique structure in the realm of heterocyclic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-1H-pyrazol-1-yl)oxolan-2-one typically involves the reaction of 3-amino-1H-pyrazole with oxirane-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-1H-pyrazol-1-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-(3-amino-1H-pyrazol-1-yl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3-amino-1H-pyrazol-1-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-(3-amino-4-chloro-1H-pyrazol-1-yl)oxolan-2-one: Similar structure with a chlorine atom substitution.
3-(piperazin-1-yl)oxolan-2-one: Contains a piperazine ring instead of a pyrazole ring.
Uniqueness
3-(3-amino-1H-pyrazol-1-yl)oxolan-2-one is unique due to its specific combination of a pyrazole ring and an oxolan-2-one ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
3-(3-aminopyrazol-1-yl)oxolan-2-one |
InChI |
InChI=1S/C7H9N3O2/c8-6-1-3-10(9-6)5-2-4-12-7(5)11/h1,3,5H,2,4H2,(H2,8,9) |
InChI Key |
YDHMNXMPCRBHGB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1N2C=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


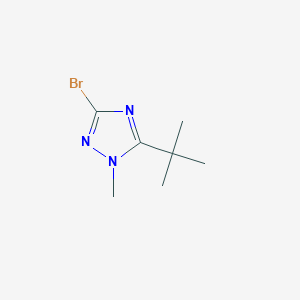

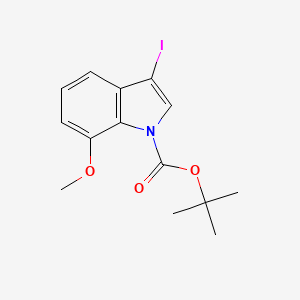
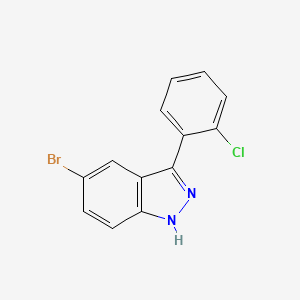
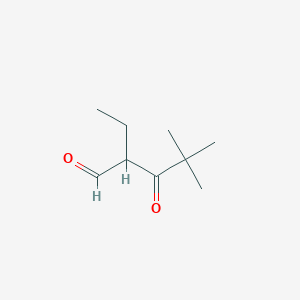


![(13S,17R)-N-[(1E)-({[3-(trifluoromethyl)phenyl]methoxy}amino)methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13075113.png)
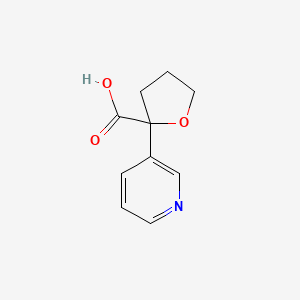
![(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13075127.png)



